Aminophylline dihydrate Aminophylline dihydrate
Brand Name: Vulcanchem
CAS No.: 72487-55-9
VCID: VC13575650
InChI: InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2
SMILES: CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O
Molecular Formula: C16H28N10O6
Molecular Weight: 456.46 g/mol

Aminophylline dihydrate

CAS No.: 72487-55-9

Cat. No.: VC13575650

Molecular Formula: C16H28N10O6

Molecular Weight: 456.46 g/mol

* For research use only. Not for human or veterinary use.

Aminophylline dihydrate - 72487-55-9

Specification

CAS No. 72487-55-9
Molecular Formula C16H28N10O6
Molecular Weight 456.46 g/mol
IUPAC Name 1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;dihydrate
Standard InChI InChI=1S/2C7H8N4O2.C2H8N2.2H2O/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;;/h2*3H,1-2H3,(H,8,9);1-4H2;2*1H2
Standard InChI Key FXNJPZOEDHBGEY-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O

Introduction

Chemical Structure and Physicochemical Properties

Aminophylline dihydrate is a 2:1 molar complex of theophylline (3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione) and ethylenediamine, with two water molecules of hydration . The ethylenediamine component improves aqueous solubility, addressing theophylline’s limited dissolution in biological fluids . The molecular formula is C16H24N10O42H2O\text{C}_{16}\text{H}_{24}\text{N}_{10}\text{O}_{4} \cdot 2\text{H}_2\text{O}, yielding a molar mass of 456.46 g/mol .

Solubility and Stability

  • Water: Freely soluble, though solutions may become cloudy upon exposure to atmospheric carbon dioxide due to ethylenediamine volatility .

  • Ethanol: Slightly soluble (≈750 g/L) .

  • Ether: Practically insoluble .
    The compound is hygroscopic and requires storage in tightly sealed containers protected from light to prevent degradation .

Pharmacological Mechanisms

Aminophylline dihydrate exerts dual therapeutic effects through nonselective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism .

Bronchodilation

PDE III and IV inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), relaxing bronchial smooth muscle . This mechanism complements β2-adrenergic agonists but with lower potency and shorter duration .

Non-Bronchodilator Effects

  • Diaphragmatic Contractility: Enhances calcium uptake in diaphragmatic muscles, improving respiratory muscle function in obstructive lung diseases .

  • Anti-Inflammatory Action: Suppresses neutrophil activation and cytokine release, though clinical relevance remains debated .

Pharmacokinetics

  • Protein Binding: 60%, primarily to albumin .

  • Metabolism: Hepatic via CYP1A2 (demethylation) and CYP2E1/3A4 (hydroxylation), forming active metabolites like caffeine .

  • Elimination: Half-life of 7–9 hours; 10% excreted unchanged in adults, rising to 50% in neonates .

Clinical Applications and Guidelines

Asthma and COPD

Historically used for acute exacerbations, aminophylline dihydrate is now relegated to adjunctive therapy due to narrow therapeutic index (10–20 µg/mL) . The 2020 Global Initiative for Asthma (GINA) and 2019 Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines recommend against its use, citing inferior efficacy and higher toxicity compared to inhaled bronchodilators .

Neonatal Apnea

Off-label use persists in preterm infants with apnea of prematurity, though caffeine citrate is preferred for its safer profile .

Nuclear Stress Test Reversal

Aminophylline dihydrate (50–250 mg IV) reverses adenosine-, dipyridamole-, or regadenoson-induced adverse effects (e.g., angina, hypotension) during cardiac stress testing . The American Society of Nuclear Cardiology endorses this application, though adenosine’s short half-life often obviates the need for reversal .

Bradycardia Prevention

Effective in preventing slow heart rates during right coronary artery atherectomy .

Dosage and Administration

Dosing must be individualized, with serum theophylline monitoring to avoid toxicity .

Adult Dosage

  • Loading Dose: 7.6 mg/kg IV, followed by 3.8 mg/kg every 4–6 hours .

  • Maintenance: 600–1,600 mg/day orally in divided doses .

Pediatric Considerations

  • Contraindicated in infants <6 months due to immature metabolism .

  • Maximum Daily Dose:

    • <9 years: 30.4 mg/kg

    • 9–12 years: 25.3 mg/kg .

Adverse Effects and Toxicity

Common Reactions

  • CNS: Insomnia, tremors, seizures (serum levels >20 µg/mL) .

  • Cardiac: Tachycardia, arrhythmias, cardiac arrest .

  • GI: Nausea, vomiting (30% incidence) .

Management of Overdose

  • Charcoal Hemoperfusion: Effective for serum levels >100 µg/mL .

  • β-Blockers: Counteract tachyarrhythmias .

Emerging Research and Off-Label Uses

Topical Fat Reduction

Preliminary studies suggest aminophylline creams reduce subcutaneous fat via lipolytic activity, though efficacy remains unproven in randomized trials .

Anaphylaxis Adjunct

Case reports highlight utility in refractory anaphylactic shock, potentially through catecholamine potentiation .

Regulatory and Compounding Considerations

Stability in Solution

Aminophylline dihydrate injection (25 mg/mL) has a pH of 8.6–9.0 and osmolarity of 0.17 mOsm/mL . Cloudiness upon exposure to CO₂ necessitates discarding compromised solutions .

Compounding Challenges

The ethylenediamine component may cause allergic reactions, requiring alternative theophylline salts in sensitive patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator